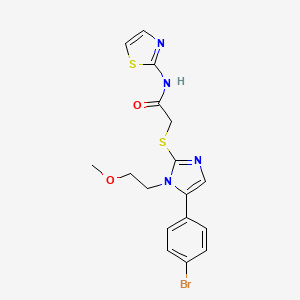

![molecular formula C20H16ClFN2O3S B2637183 3-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-methylphenyl)benzamide CAS No. 690647-74-6](/img/structure/B2637183.png)

3-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-methylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-methylphenyl)benzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been studied extensively as a potential therapeutic agent for cystic fibrosis, as well as for other diseases that involve abnormal chloride transport.

Applications De Recherche Scientifique

Type III Secretion Inhibitor in Yersinia : A related compound, 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-5-chloro-N-(3,4-dichloro-phenyl)-benzamide, has been identified as a potential type III secretion inhibitor in Yersinia, suggesting its use in preventing or treating bacterial infections (Kauppi et al., 2007).

Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides or benzene-sulfonamides, similar in structure to the queried compound, have shown cardiac electrophysiological activity, suggesting their potential as selective class III agents for cardiac applications (Morgan et al., 1990).

Pro-apoptotic Activity in Cancer : Certain derivatives of 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide have demonstrated significant pro-apoptotic activity against melanoma cell lines, indicating potential anticancer applications (Yılmaz et al., 2015).

Intermolecular Interactions Involving Halogens : Studies on halogen-substituted benzanilides, closely related to the target compound, have provided insights into weak interactions involving halogens, crucial for understanding molecular behavior and interactions (Chopra & Row, 2005).

Crystal Structure and Biological Activity : The synthesis and study of the crystal structure of related compounds like 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide have offered insights into novel structural classes and preliminary herbicidal activities (Li et al., 2008).

Nonaqueous Capillary Electrophoresis : Related compounds have been used in the development of nonaqueous capillary electrophoretic separation methods, contributing to advancements in analytical chemistry (Ye et al., 2012).

Synthesis of Bioactive Molecules : The synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, structurally related to the target compound, has been explored for various biological and pharmacological screenings (Patel et al., 2009).

Absorption, Distribution, Metabolism, and Excretion Studies : Compounds such as 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide have been investigated for their metabolic fate and disposition, contributing to pharmacokinetic knowledge (Yue et al., 2011).

Propriétés

IUPAC Name |

3-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFN2O3S/c1-13-5-7-15(8-6-13)23-20(25)14-3-2-4-16(11-14)24-28(26,27)17-9-10-19(22)18(21)12-17/h2-12,24H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEFAKCUNGTFNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-methylphenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

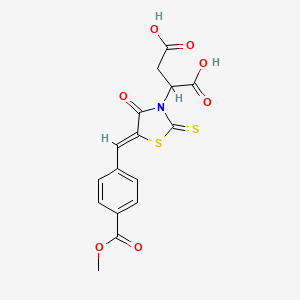

![3-benzyl-N-(4-(dimethylamino)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2637102.png)

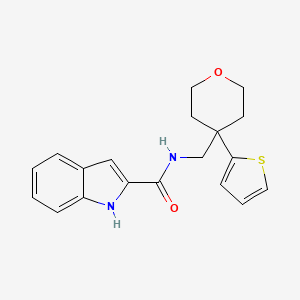

![methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2637104.png)

![2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2637108.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2637109.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea](/img/structure/B2637110.png)

![8-isobutyl-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637113.png)

![N-(2-furylmethyl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2637115.png)

![4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline](/img/structure/B2637119.png)

![N-(cyanomethyl)-3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2637120.png)